羧肽酶B

描述

Carboxypeptidase B (CPDB) is a metallocarboxypeptidase that catalyzes the hydrolysis of the basic amino acids, lysine, arginine, and ornithine from the C-terminal position of polypeptides . It is secreted as zymogens by the acinar cells of the pancreas and is activated by trypsin in the small intestine .

Synthesis Analysis

The rat carboxypeptidase B gene is organized similarly to the bovine CPB1 gene. Nucleotide sequencing of a rat carboxypeptidase B (CPB) cDNA and direct sequencing of the CPB mRNA via primer extension on pancreatic polyadenylated RNA has yielded the complete amino acid sequence of rat CPB .Molecular Structure Analysis

The major form of CPDB is found in the monomeric state. CPDB contains 1 atom of zinc per mole of protein. The residues coordinating the zinc residue are conserved and include two histidines, a glutamic acid, and a water .Chemical Reactions Analysis

Carboxypeptidase B catalyzes hydrolysis of the basic amino acids lysine, arginine, and ornithine from the C-terminal end of polypeptides . The activity of basic Cps is regulated by various factors, such as temperature, pH, cofactors, activators, and inhibitors .Physical and Chemical Properties Analysis

Carboxypeptidase B is soluble in water . It has a molecular weight of 34,500 daltons, the pH optimum is 7.9, and the pI is 6.0 .科学研究应用

在重组胰岛素处理和蛋白质测序中的酶作用

羧肽酶B(CPB)在处理重组胰岛素中起着至关重要的作用,并且在蛋白质测序中被广泛利用。其结构特征、活性测定方法、稳定性、储存条件和生产特性在生物技术和制药领域中具有重要意义(Yuan Qin-sheng, 2006)。

在免疫应答和疾病机制中的作用

一项探讨羧肽酶B2(CPB2)缺乏影响的研究发现,在小鼠多微生物败血症模型中,CPB2在调节免疫应答中发挥作用,特别涉及补体成分C3a和C5a(Z. Shao et al., 2015)。

诊断和治疗应用

CPB的活性和抑制在肽序列和蛋白工程中具有重要意义,表明在诊断和治疗领域有潜在应用。一项研究展示了用于检测CPB活性的纳米通道系统,突出了其敏感性和快速响应,这对于像胰腺炎这样的疾病患者的诊断可能非常有价值(Xiaotong Zhang, Ling Zhang, Jinghong Li, 2019)。

在骨关节炎中的保护性介质

关于骨关节炎(OA)的研究表明,CPB可能作为对抗关节侵蚀的保护性介质。OA患者滑膜液中升高的CPB水平表明其在这种疾病中起着致病作用(Christin M. Lepus et al., 2014)。

在胚胎发育和Wnt结合中的含义

包括CPB在内的羧肽酶在身体中执行多种功能,如在胚胎发育和Wnt结合中。CPB在处理细胞间肽信使中的作用突显了其在发育生物学中的重要性(S. Reznik, L. Fricker, 2001)。

在凋亡、脂肪生成和癌症中的参与

与CPB密切相关的羧肽酶M(CPM)显示出在凋亡、脂肪生成和癌症中的潜在参与。这种酶在像分化良好的脂肪肉瘤和肺腺癌这样的癌症中作为潜在生物标志物浮出水面(Catherine J Denis et al., 2013)。

在药物设计和了解底物特异性中的应用

对CPB与各种底物复合物的结构研究为药物设计和酶的底物特异性提供了见解。了解这些相互作用对于开发治疗药物至关重要(V. Akparov et al., 2018)。

作用机制

Target of Action

Carboxypeptidase B (CPB) is a protease enzyme that primarily targets peptides and proteins . It preferentially cleaves off basic amino acids, specifically arginine and lysine, from the C-terminus of a peptide . This enzyme is secreted by the pancreas and travels to the small intestine, where it aids in protein digestion .

Mode of Action

CPB operates by replacing the substrate water with a carbonyl (C=O) group . The Zn2+ ion, along with positively charged residues, decreases the pKa of the bound water to approximately 7 . Glu270 acts as a base to allow for the attack at the amide carbonyl group during nucleophilic addition and as an acid during elimination when the water proton is transferred to the leaving nitrogen group .

Biochemical Pathways

CPB catalyzes the hydrolysis of peptide bonds at the C-terminus of peptides and proteins . This hydrolysis may be a step in the degradation of some substrate molecules or may result in the maturation of others . The physiological effect of the hydrolytic action is thus varied and also site- and organism-dependent .

Pharmacokinetics

It is known that the enzyme is secreted by the pancreas and travels to the small intestine, where it aids in protein digestion

Result of Action

The primary result of CPB’s action is the cleavage of basic amino acids, specifically arginine and lysine, from the C-terminus of a peptide . This enzymatic action aids in protein digestion in the small intestine . In addition, plasma carboxypeptidase B is responsible for converting the C5a protein into C5a des-Arg, with one less amino acid .

Action Environment

The action of CPB is influenced by environmental factors such as temperature . For instance, changes in trastuzumab charge variants brought about by CPB treatment and subsequent storage at 8 or 37 °C for up to 24 h were monitored by cation-exchange chromatography analysis . This study showed that the length of exposure to elevated temperature is a critical consideration in charge variant analysis .

安全和危害

未来方向

生化分析

Biochemical Properties

Carboxypeptidase B is highly specific for basic amino acids, particularly lysine and arginine . It interacts with various enzymes, proteins, and other biomolecules. For instance, carboxypeptidase B is activated by trypsin, which cleaves the zymogen form to produce the active enzyme . Additionally, carboxypeptidase B can act on other amino acids such as valine, leucine, isoleucine, asparagine, glycine, and glutamine, albeit at a slower rate . The enzyme contains one atom of zinc per mole of protein, which is essential for its catalytic activity .

Cellular Effects

Carboxypeptidase B influences various cellular processes, including protein digestion and metabolism. It affects cell signaling pathways by modulating the levels of basic amino acids, which are crucial for protein synthesis and other cellular functions . Carboxypeptidase B also impacts gene expression by regulating the availability of amino acids required for the synthesis of proteins involved in cellular metabolism . The enzyme’s activity can influence cellular processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of carboxypeptidase B involves the hydrolysis of peptide bonds at the C-terminal end of polypeptides . The enzyme binds to the substrate through its active site, which contains a zinc ion coordinated by two histidines, a glutamic acid, and a water molecule . This binding facilitates the cleavage of the peptide bond, releasing the basic amino acid from the polypeptide chain . Carboxypeptidase B can be inhibited by the presence of excess arginine, lysine, and ornithine, which compete with the substrate for binding to the active site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of carboxypeptidase B can change over time due to factors such as stability and degradation. The enzyme is stable at a pH optimum of 7.9 and a temperature of 37°C . Prolonged exposure to elevated temperatures can lead to degradation and loss of activity . Studies have shown that carboxypeptidase B can maintain its activity for up to 24 hours when stored at 8°C or 37°C . Long-term effects on cellular function can include alterations in protein digestion and metabolism due to changes in enzyme activity.

Dosage Effects in Animal Models

The effects of carboxypeptidase B vary with different dosages in animal models. At low doses, the enzyme can enhance protein digestion and improve nutrient absorption . At high doses, carboxypeptidase B can cause adverse effects such as toxicity and disruption of normal cellular functions . Threshold effects observed in studies include changes in amino acid levels and alterations in metabolic pathways . It is essential to determine the optimal dosage to achieve the desired effects without causing harm.

Metabolic Pathways

Carboxypeptidase B is involved in various metabolic pathways, including protein digestion and amino acid metabolism . The enzyme interacts with other enzymes and cofactors to regulate the hydrolysis of peptide bonds and the release of basic amino acids . Carboxypeptidase B can affect metabolic flux by modulating the levels of amino acids available for protein synthesis and other metabolic processes . Changes in metabolite levels can influence cellular functions such as energy production and biosynthesis.

Transport and Distribution

Carboxypeptidase B is transported and distributed within cells and tissues through various mechanisms. The enzyme can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Carboxypeptidase B can also be localized to specific cellular compartments, where it exerts its catalytic activity . The distribution of the enzyme can affect its localization and accumulation, influencing its overall function and activity.

Subcellular Localization

The subcellular localization of carboxypeptidase B is crucial for its activity and function. The enzyme is typically found in the lysosomes and other organelles involved in protein digestion . Targeting signals and post-translational modifications can direct carboxypeptidase B to specific compartments within the cell . The localization of the enzyme can influence its interactions with substrates and other biomolecules, affecting its overall activity and function.

属性

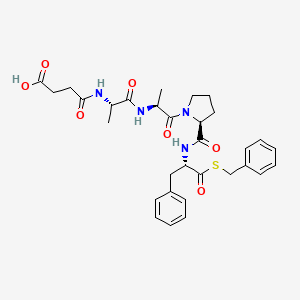

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-benzylsulfanyl-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N4O7S/c1-20(32-26(36)15-16-27(37)38)28(39)33-21(2)30(41)35-17-9-14-25(35)29(40)34-24(18-22-10-5-3-6-11-22)31(42)43-19-23-12-7-4-8-13-23/h3-8,10-13,20-21,24-25H,9,14-19H2,1-2H3,(H,32,36)(H,33,39)(H,34,40)(H,37,38)/t20-,21-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWURVFFNODFJBJ-NBMBROAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)SCC3=CC=CC=C3)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)SCC3=CC=CC=C3)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless powder; [Sigma-Aldrich MSDS] | |

| Record name | Carboxypeptidase B | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12770 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9025-24-5 | |

| Record name | Carboxypeptidase B | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

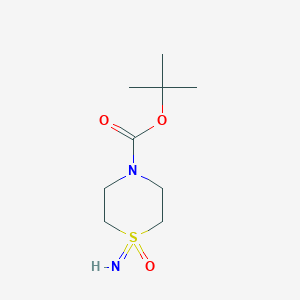

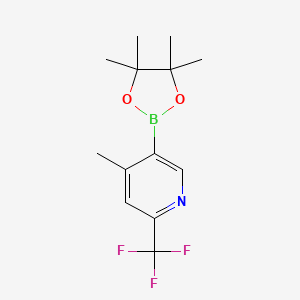

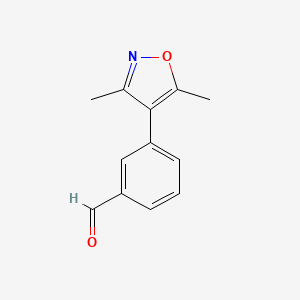

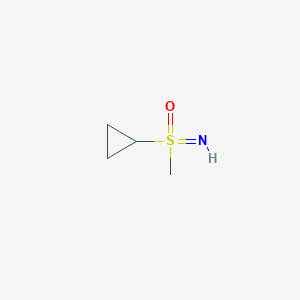

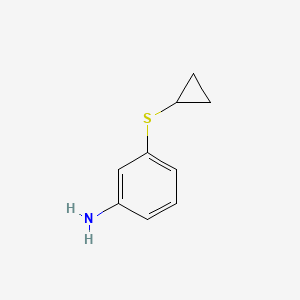

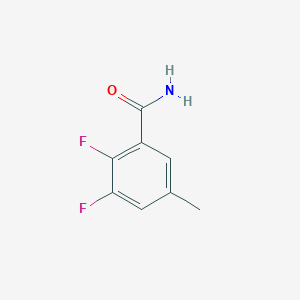

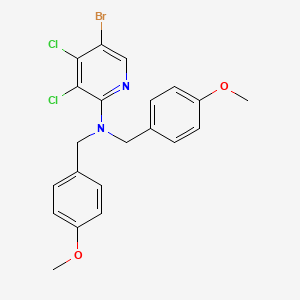

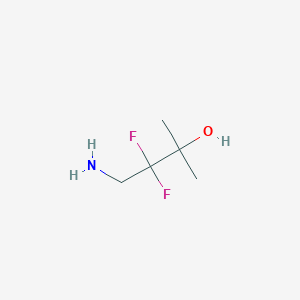

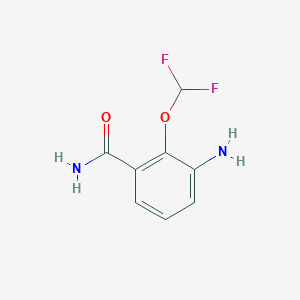

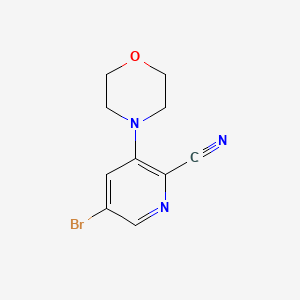

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1406493.png)

![1H-Pyrazole, 1-[(2-chloro-5-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406497.png)

![(2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl)-carbamic acid tert-butyl ester](/img/structure/B1406502.png)

![5'-Fluoro-2'-methoxy-[3,4'-bipyridine]-6-carbaldehyde](/img/structure/B1406514.png)